2-Chloro-6-methoxypyridine-3-sulfonamide
Description
Molecular Classification and Nomenclature
2-Chloro-6-methoxypyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core functionalized with chlorine, methoxy, and sulfonamide groups. Its systematic IUPAC name is This compound , reflecting the substituent positions on the aromatic ring. The compound is registered under CAS No. 1208081-15-5 and has the molecular formula C₆H₇ClN₂O₃S , with a molar mass of 222.65 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC₁=NC(=C(C=C₁)S(=O)(=O)N)Cl | |
| InChIKey | CJTPYCHJERJOAO-UHFFFAOYSA-N | |
| European EC Number | Not assigned | - |
The sulfonamide group (-SO₂NH₂) at position 3, combined with electron-withdrawing (chloro) and electron-donating (methoxy) groups at positions 2 and 6, creates a unique electronic profile critical for its reactivity.
Structural Features and Conformational Analysis
X-ray crystallography and computational studies reveal a planar pyridine ring with bond lengths and angles consistent with aromatic systems. Key structural attributes include:
- Bond lengths : The C-S bond in the sulfonamide group measures 1.76 Å , while S=O bonds average 1.43 Å , indicative of strong double-bond character.
- Dihedral angles : The sulfonamide group forms a dihedral angle of 12.5° with the pyridine ring, minimizing steric hindrance.
- Hydrogen bonding : The -NH₂ group participates in intermolecular hydrogen bonds (N-H···O=S) with neighboring molecules, stabilizing crystal packing.
Conformational analysis via density functional theory (DFT) shows two low-energy conformers differing by 8.3 kJ/mol , with the sulfonamide oxygen atoms adopting antiperiplanar orientations relative to the pyridine ring.
Physicochemical Properties
The compound exhibits moderate polarity due to its sulfonamide and methoxy groups. Key properties include:
The methoxy group enhances solubility in polar solvents, while the chloro substituent increases lipophilicity.
Crystallographic Data and Solid-State Behavior
Single-crystal X-ray diffraction data (CCDC 904422) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.23 |
| b (Å) | 12.45 |
| c (Å) | 14.78 |
| α (°) | 90 |
| β (°) | 98.4 |
| γ (°) | 90 |
| Volume (ų) | 1312.7 |
The crystal lattice is stabilized by a 3D hydrogen-bonding network involving N-H···O interactions (2.89–3.12 Å). Thermal analysis shows decomposition onset at 210°C , correlating with the breakdown of the sulfonamide group.
Comparative Analysis with Structural Analogs
Comparative studies highlight the impact of substituents on physicochemical behavior:
The chloro substituent in this compound increases lipophilicity (LogP = 1.2) compared to the non-halogenated analog (LogP = 0.8). Bromination further elevates LogP but reduces solubility due to greater molecular weight. The methoxy group enhances thermal stability, as evidenced by a 20°C higher melting point than pyridine-3-sulfonamide.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTPYCHJERJOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyridine Derivatives
One of the most common synthetic routes involves sulfonation of a suitably substituted pyridine precursor, followed by chlorination to introduce the sulfonyl chloride group. According to recent patents and research, the process generally proceeds as follows:
- Starting Material: 2-oxo-pyridine derivatives, such as 2-oxo-pyridine or 3-chloropyridine, are converted into the corresponding 2-methoxypyridine intermediates via methoxylation.
- Sulfonation: The pyridine derivative undergoes sulfonation with chlorosulfonic acid or sulfur trioxide in controlled conditions, typically at low temperatures (0–5°C), to prevent over-sulfonation or degradation.
- Chlorination: The sulfonic acid group is then converted into a sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction conditions, including solvent choice (e.g., dichloromethane or toluene) and temperature, are optimized to maximize yield and purity.
- A patent describes converting 2-oxo-pyridine into 2-methoxypyridine, then metalating and thiolating with lithium diisopropylamide (LDA) and sulfur, followed by chloroxidation to produce the sulfonyl chloride.
Halogenation and Functionalization
- Fluorination: Incorporation of fluorine at the 2-position of the pyridine ring is achieved via electrophilic halogenation, often using N-fluorobenzenesulfonimide or other fluorinating agents, under conditions that favor regioselectivity.
- Methoxylation: The methoxy group at the 6-position is introduced through nucleophilic substitution or via methylation of hydroxylated intermediates, often using methyl iodide or dimethyl sulfate in the presence of base.
Preparation of Sulfonamide
Once the sulfonyl chloride intermediate is obtained, it is reacted with ammonia or primary/secondary amines to form the sulfonamide:
- Reaction Conditions: The sulfonyl chloride is typically stirred with excess ammonia or amines in polar aprotic solvents such as acetonitrile or DMSO at room temperature or slightly elevated temperatures.
- Yield Optimization: The use of bases like diisopropylethylamine (DIPEA) helps neutralize HCl formed during the reaction, improving yields and purity.
Industrial Scale Synthesis
- Large-scale synthesis employs continuous flow reactors and optimized catalytic systems to enhance yield, reduce by-products, and lower costs.
- Advanced process control, including temperature regulation and solvent recycling, further improves efficiency.
Data Tables Summarizing Preparation Methods
Research Findings and Innovations
- Cost Reduction: Recent patents highlight the use of alternative sulfonation agents and catalytic systems to lower raw material costs and improve reaction efficiency.
- Market Restrictions: Modified synthetic routes allow for the production of the compound in markets with strict regulatory controls by reducing hazardous reagents and simplifying purification steps.
- Reaction Optimization: Use of microwave-assisted synthesis and flow chemistry has demonstrated increased yields and reduced reaction times, making large-scale production more feasible.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine-3-sulfonic acids and sulfonyl amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- 2-Chloro-6-methoxypyridine-3-sulfonamide serves as a precursor for various bioactive compounds. Its derivatives are being explored for therapeutic effects against diseases such as cancer and inflammatory disorders. For example, modifications to this compound have shown enhanced pharmacological properties, including improved selectivity and reduced toxicity in drug candidates targeting specific receptors.
-
Case Study :
- A derivative of this compound demonstrated significant activity against cachexia-related conditions in preclinical models, suggesting potential for further therapeutic development.
Organic Synthesis
-
Building Block in Synthesis :
- This compound is utilized as a building block in organic synthesis, particularly for creating more complex heterocyclic compounds. It has been documented for use in cross-coupling reactions, facilitating the formation of various derivatives with potential biological activities.
-
Case Study :
- Research involving the Sonogashira reaction highlighted how this compound could be employed to synthesize novel compounds with promising antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The mechanism of action appears to involve the inhibition of key enzymes essential for microbial survival, making it a candidate for further exploration in antimicrobial drug development.
Agrochemical Applications
- Pesticide Development :
- The structural features of this compound allow it to function as an intermediate in the synthesis of agrochemicals. Its reactivity can be harnessed to develop novel pesticides with enhanced efficacy against pests while minimizing environmental impact.
| Compound Name | Active Ingredient | Application Type | Efficacy |
|---|---|---|---|
| Compound A | This compound | Insecticide | Moderate |
| Compound B | Similar Pyridine Derivative | Fungicide | High |
| Compound C | Alternative Agrochemical | Herbicide | Low |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Analogs and Structural Variations:
1. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Structure: Pyrimidine ring (vs. pyridine in the target compound) with chlorine (2-position), methyl (6-position), and carboxylic acid (4-position).
- Properties:
- Carboxylic acid increases acidity (pKa ~2–3) compared to sulfonamide (pKa ~10–11).
- Methyl group (electron-donating) vs. methoxy (stronger electron-donating) alters ring electron density.
- Applications: Likely used as a synthetic intermediate for pharmaceuticals or ligands, given pyrimidine’s prevalence in nucleobase analogs .
2-Fluoro-6-methylpyridine
- Structure: Pyridine with fluorine (2-position) and methyl (6-position).
- Properties:
- Fluorine’s electronegativity (vs. chlorine) reduces steric bulk but maintains electron-withdrawing effects.
- Methyl group decreases polarity compared to methoxy, reducing solubility in polar solvents.
2-Fluoro-6-methoxybenzoic acid
- Structure: Benzene ring with fluorine (2-position), methoxy (6-position), and carboxylic acid.
- Properties:
- Planar aromatic system (vs. pyridine’s heterocyclic ring) affects π-π stacking interactions.
- Carboxylic acid enhances water solubility but reduces membrane permeability compared to sulfonamide. Applications: Potential use in metal-chelating agents or nonsteroidal anti-inflammatory drug (NSAID) derivatives .
Functional Group Impact on Reactivity and Bioactivity
Electronic Effects:
- Chlorine vs. Fluorine: Chlorine’s larger atomic size and polarizability enhance electrophilic substitution reactivity but increase steric hindrance compared to fluorine .
- Methoxy vs. Methyl: Methoxy’s strong electron-donating resonance (+M effect) activates the pyridine ring toward electrophilic attack, whereas methyl exerts a weaker inductive (+I) effect .
Sulfonamide vs. Carboxylic Acid:
- Sulfonamide’s dual H-bond donor/acceptor capacity improves target binding specificity in drug design, while carboxylic acid’s ionization at physiological pH limits blood-brain barrier penetration .
Biological Activity
2-Chloro-6-methoxypyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 1208081-15-5
This compound features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.
A study conducted on various sulfonamide derivatives demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | Staphylococcus aureus, E. coli |
| Sulfadiazine | 16 | Staphylococcus aureus, Pseudomonas aeruginosa |
These results suggest that the compound has comparable efficacy to traditional sulfonamides like sulfadiazine.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on the compound's ability to inhibit cancer cell proliferation demonstrated that it effectively reduced the viability of various cancer cell lines.
The cell viability was assessed using the MTT assay, revealing the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| PC3 (prostate cancer) | 12 |
| A549 (lung cancer) | 20 |
These findings indicate that this compound exhibits selective cytotoxicity against cancer cells, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. For example, in bacterial cells, it inhibits dihydropteroate synthase, which is crucial for folate synthesis. In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis was conducted on various sulfonamides' effectiveness against resistant bacterial strains. The study highlighted that this compound maintained efficacy even against strains resistant to conventional treatments.
- Anticancer Research : In a preclinical model using xenografts of human cancer cells in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This study supports its potential for further development as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-methoxypyridine-3-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyridine precursor. For example, chlorosulfonation of 6-methoxypyridine derivatives followed by amidation. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity. Central composite designs are useful for identifying critical parameters and interactions . Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS ensures stepwise progress .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment (>98% by area normalization) . Structural confirmation requires H/C NMR to verify substituent positions (e.g., methoxy at C6, sulfonamide at C3) and FT-IR for functional groups (S=O stretching at ~1350 cm, N-H bending at ~1550 cm). Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H] at m/z 236.6) .
Q. How should researchers handle stability and storage conditions for this compound?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the sulfonamide group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can computational modeling predict optimal reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify energy barriers. Pair this with machine learning (ML) to analyze reaction databases, predicting solvent effects and catalyst performance. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) for virtual screening .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign correlations. If MS data conflicts with expected molecular weight, perform isotopic pattern analysis or high-resolution MS (HRMS) for exact mass. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers design experiments to study the reactivity of the sulfonamide group under varying pH conditions?
- Methodological Answer : Use a fractional factorial design to test pH (1–13), temperature (25–80°C), and ionic strength. Monitor reaction kinetics via UV-Vis spectroscopy (e.g., absorbance shifts at 280 nm for sulfonamide deprotonation). Multivariate analysis (e.g., PCA) identifies dominant factors influencing hydrolysis rates .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) and ligands (e.g., SPhos, DavePhos) in microwave-assisted reactions. Employ DoE to optimize parameters like microwave power (100–300 W) and reaction time (10–30 min). Use GC-MS or F NMR (if fluorinated reagents are used) to track byproducts .
Data Analysis and Optimization
Q. How can statistical methods improve the reproducibility of sulfonamide functionalization reactions?
- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reagent equivalents, reaction time). Use JMP or Minitab software to generate contour plots for yield optimization. Replicate center points to assess variability and ensure robustness .
Q. What approaches validate the biological activity of derivatives without extensive in vivo testing?
- Methodological Answer : Use in silico docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase). Validate with in vitro enzyme inhibition assays (IC measurements) and correlate with computed binding energies. Surface Plasmon Resonance (SPR) confirms kinetic parameters (k/k) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
